5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a novel compound belonging to the pyrazoloisoquinoline chemical class. It was identified through structure-based pharmacophore virtual screening and experiments aimed at discovering biased opioid receptor ligands. [] This compound exhibits promising activity as a μ-opioid receptor (μ-OR) agonist, specifically demonstrating a bias towards Gi-protein activation with minimal β-arrestin recruitment. [] This characteristic makes it a potential candidate for developing safer pain management therapies with reduced opioid-related side effects.
The synthesis of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline was achieved through a multi-step process involving the modification of an initial hit compound with a pyrazoloisoquinoline scaffold. [] While the exact synthetic details are not provided in the available literature, computational R-group screening was utilized to guide the synthesis of 14 derivatives. [] Among these, 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline emerged as a promising candidate based on its predicted activity.
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline acts as a Gi-protein-biased agonist at the μ-OR. [] This means it preferentially activates the Gi-protein signaling pathway downstream of the μ-OR while minimizing β-arrestin recruitment. [] Traditional opioid agonists often activate both pathways, and β-arrestin recruitment is associated with undesirable side effects such as respiratory depression and constipation. By selectively activating Gi-protein signaling, 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline holds potential for providing analgesia with a reduced risk of these adverse effects.
The primary application of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline lies in its potential as a novel analgesic agent. [] Preclinical studies have demonstrated its effectiveness in providing pain relief in a mouse model of pain, specifically the formalin response test. [] Its Gi-protein-biased agonism at the μ-OR suggests that it may offer therapeutic benefits with a reduced risk of side effects commonly associated with traditional opioids.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: